

Application Note: Quantification of 19-Norandrosterone in Urine by LC-MS/MS

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Compound of Interest

Compound Name: 19-Norandrost-4-ene-3 β -ol-17-one

Cat. No.: B13439132

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Introduction

19-Norandrosterone (19-NA) is the principal urinary metabolite of the anabolic steroid nandrolone and its prohormones.^{[1][2][3][4]} Its detection and quantification in urine are crucial for anti-doping control and clinical toxicology.^{[2][5]} Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for this analysis due to its high sensitivity, specificity, and ability to directly measure both free and conjugated forms of the metabolite.^{[1][2][3]} This application note details a robust LC-MS/MS method for the quantification of 19-norandrosterone in human urine.

Method Overview

The presented method involves the analysis of 19-norandrosterone, often as its glucuronide or sulfate conjugate, directly from urine samples.^{[1][2][6]} Sample preparation typically involves a solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences.^{[1][3]} Chromatographic separation is achieved using a reversed-phase LC column, followed by detection with a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This approach allows for both accurate quantification and unambiguous identification of the target analyte.

Quantitative Data Summary

The following tables summarize the quantitative performance of LC-MS/MS methods for the analysis of 19-norandrosterone in urine, as reported in various studies.

Table 1: Method Performance for 19-Norandrosterone Sulfate

Parameter	Value	Reference
Limit of Detection (LOD)	40 pg/mL	[1]
Lower Limit of Quantification (LLOQ)	200 pg/mL	[1]
Calibration Curve Range	0.2 - 20 ng/mL	[1]
Recovery (at 2 ng/mL)	94%	[1]
Intra-day Precision (at 2 ng/mL)	2.7%	[1]
Inter-day Precision (at 2 ng/mL)	14.3%	[1]

Table 2: Method Performance for 19-Norandrosterone (post-hydrolysis)

Parameter	Low Concentration	High Concentration	Reference
Linearity Range	0.5 - 6 ng/mL	10 - 400 ng/mL	[7]
Correlation Coefficient (r^2)	> 0.995	> 0.998	[7]
Recovery (at 4 ng/mL)	110.4%	-	[7]
Recovery (at 10 ng/mL)	-	110.7%	[7]
Recovery (at 50 ng/mL)	-	85.7%	[7]

Table 3: General Method Validation Parameters

Parameter	Value	Reference
Limit of Quantification (LOQ)	<1 ng/mL	[3]
Coefficient of Variation (CV%)	<16.4%	[3]
Minimum Required Performance Level (MRPL)	1 ng/mL	[8]
Calibration Curve Range	0.25 - 5 ng/mL	[8]

Experimental Protocols

This section provides a detailed protocol for the quantification of 19-norandrosterone in urine using LC-MS/MS. This protocol is a synthesis of methodologies reported in the scientific literature.

1. Sample Preparation (Direct Analysis of Conjugated 19-Norandrosterone)

This protocol is adapted for the direct analysis of 19-norandrosterone sulfate.

- Internal Standard Spiking: To each 1 mL of urine sample, add a known concentration of an appropriate internal standard (e.g., d4-19-norandrosterone glucuronide).
- Sample Incubation: Incubate the samples at 40°C for 30 minutes.
- Solid-Phase Extraction (SPE):
 - Condition a Strata-X SPE cartridge (200 mg, 6 mL) with 6 mL of methanol followed by 6 mL of water.
 - Load the urine sample onto the conditioned SPE cartridge.
 - Wash the cartridge with 3 mL of water, followed by 1 mL of 0.1 M acetic acid.
 - Dry the cartridge thoroughly.
 - Wash with 2 mL of hexane.

- Elute the analytes with an appropriate solvent (e.g., methanol).
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

2. Sample Preparation (Analysis after Enzymatic Hydrolysis)

This protocol is for the analysis of total 19-norandrosterone after enzymatic hydrolysis of its conjugates.

- Internal Standard Spiking: Add a known amount of an internal standard to 2 mL of urine.
- Buffering: Add 1 mL of phosphate buffer (pH 7.0) to the urine sample.
- Enzymatic Hydrolysis: Add 25-50 μ L of β -glucuronidase from E. coli. Vortex the mixture and incubate at 50-60°C for 1 hour.[\[7\]](#)[\[9\]](#)
- pH Adjustment: Stop the hydrolysis by adding 750 μ L of a 20% K₂CO₃/KHCO₃ buffer to raise the pH to approximately 9.[\[9\]](#)
- Liquid-Liquid Extraction (LLE):
 - Add 5 mL of tert-butyl methyl ether and shake for 15 minutes.
 - Centrifuge to separate the phases.
 - Transfer the organic layer to a clean tube.
- Evaporation and Reconstitution: Evaporate the organic extract to dryness and reconstitute the residue in the mobile phase.

3. LC-MS/MS Analysis

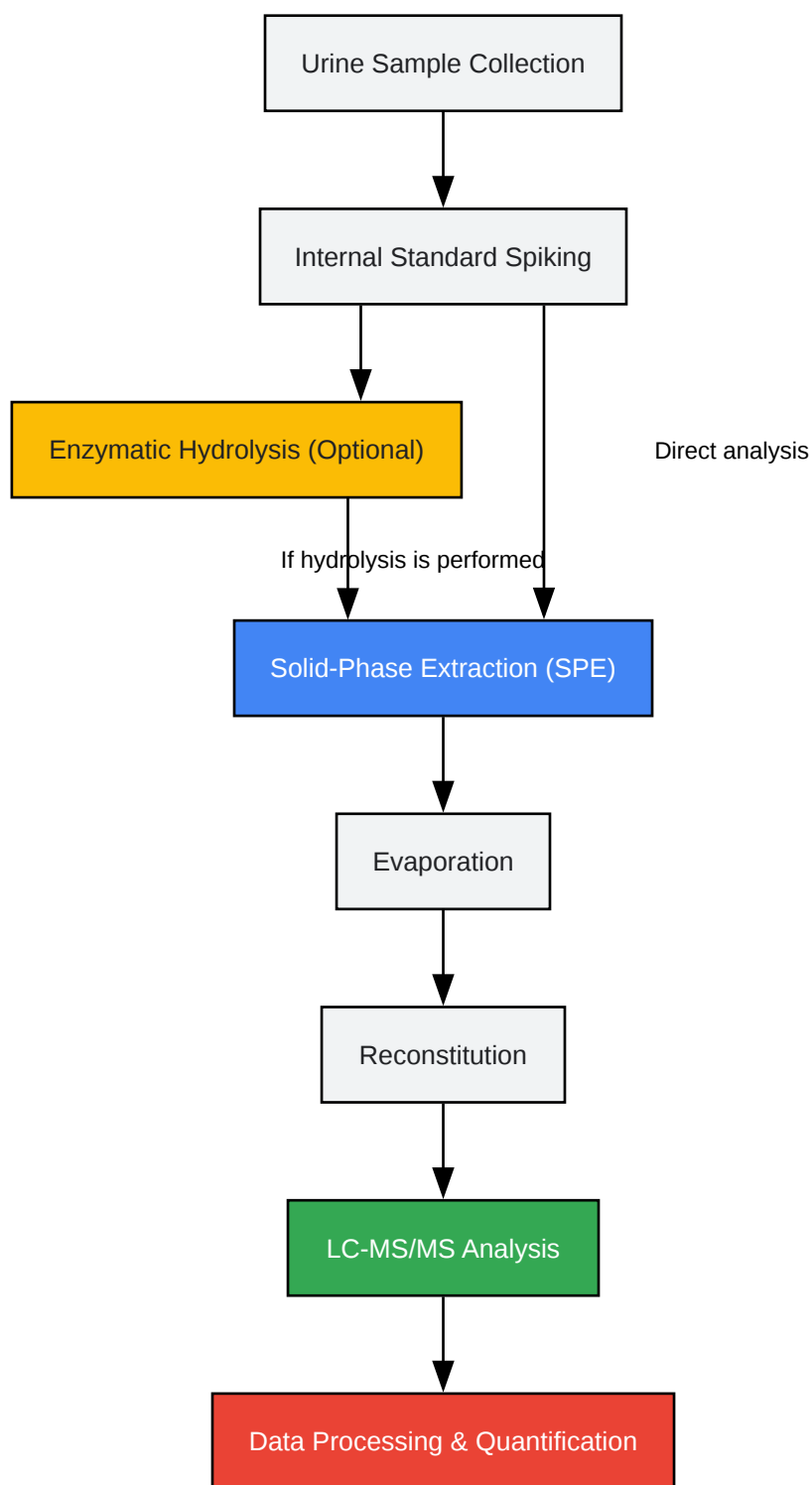
- Liquid Chromatography (LC):
 - Column: A reversed-phase C18 column (e.g., Uptisphere ODB, 150 mm x 3.0 mm, 5 μ m) is commonly used.[\[1\]](#)
 - Mobile Phase A: 0.1% acetic acid and 5 mM ammonium acetate in water.[\[9\]](#)

- Mobile Phase B: Methanol.[9]
- Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 10 µL.
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray ionization (ESI) is commonly used. For the analysis of sulfated conjugates, negative ion mode is preferred.[1] For the analysis of the free steroid after hydrolysis, positive ion mode is often used.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Specific precursor-to-product ion transitions for 19-norandrosterone and the internal standard should be monitored. For example, in positive ion mode, transitions for 19-norandrosterone could be based on the $[M+H]^+$ ion.

4. Calibration and Quantification

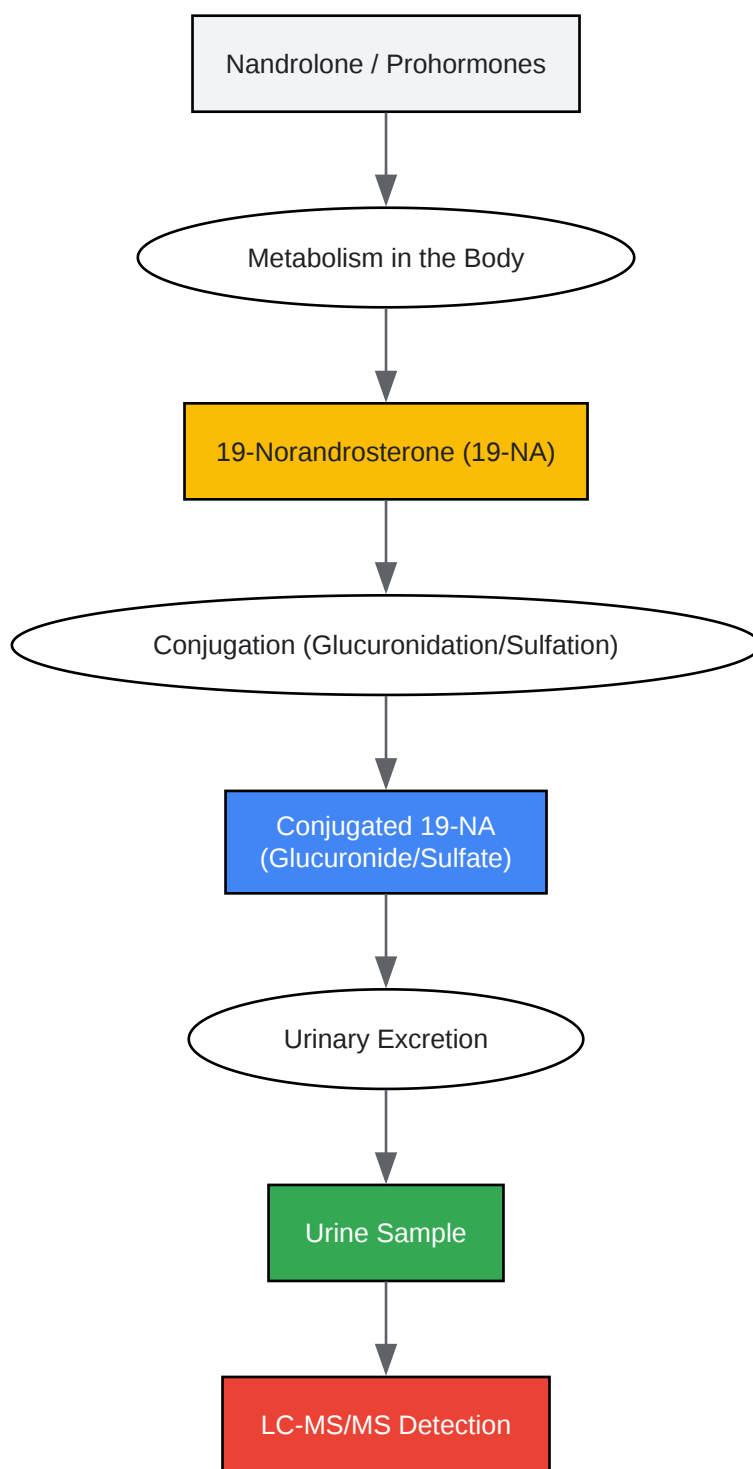
- Prepare a series of calibration standards in blank urine by spiking with known concentrations of 19-norandrosterone.
- Process the calibration standards and quality control (QC) samples alongside the unknown samples.
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
- Determine the concentration of 19-norandrosterone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations



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Caption: Experimental workflow for 19-norandrosterone quantification.



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Caption: Metabolic pathway and detection of 19-norandrosterone.

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